molecular formula C14H15N3O3 B10967659 [(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)amino](oxo)acetic acid

[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)amino](oxo)acetic acid

Cat. No.: B10967659
M. Wt: 273.29 g/mol
InChI Key: IPSWXZANLKVPPW-UHFFFAOYSA-N
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Description

2-[(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)amino]-2-oxoacetic acid is a complex organic compound featuring a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)amino]-2-oxoacetic acid typically involves the cyclocondensation of hydrazino functional groups with acetylacetone to form the pyrazole ring . This process can be catalyzed by various agents, including transition-metal catalysts and photoredox reactions . The reaction conditions often require specific temperatures and solvents to ensure the successful formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)amino]-2-oxoacetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)amino]-2-oxoacetic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)amino]-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)amino]-2-oxoacetic acid is unique due to its specific structural features and the presence of the pyrazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

2-[(1-benzyl-3,5-dimethylpyrazol-4-yl)amino]-2-oxoacetic acid

InChI

InChI=1S/C14H15N3O3/c1-9-12(15-13(18)14(19)20)10(2)17(16-9)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,15,18)(H,19,20)

InChI Key

IPSWXZANLKVPPW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2)C)NC(=O)C(=O)O

Origin of Product

United States

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